1-(tert-Butoxycarbonyl)-4-ethylpyrrolidine-2-carboxylic acid
CAS No.:
Cat. No.: VC17346758
Molecular Formula: C12H21NO4
Molecular Weight: 243.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H21NO4 |
|---|---|
| Molecular Weight | 243.30 g/mol |
| IUPAC Name | 4-ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C12H21NO4/c1-5-8-6-9(10(14)15)13(7-8)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15) |
| Standard InChI Key | LEFBERMUUFOGBV-UHFFFAOYSA-N |
| Canonical SMILES | CCC1CC(N(C1)C(=O)OC(C)(C)C)C(=O)O |
Introduction
Chemical Structure and Properties
Molecular Characteristics
The molecular formula of 1-(tert-butoxycarbonyl)-4-ethylpyrrolidine-2-carboxylic acid is C₁₂H₂₁NO₄, with a molecular weight of 243.30 g/mol . Its IUPAC name, 4-ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid, reflects the presence of a five-membered pyrrolidine ring, a Boc-protected amine, and an ethyl group at the 4-position. The compound’s stereoisomerism arises from two chiral centers (C2 and C4), yielding four possible stereoisomers, though the (2S,4R) and (2R,4S) configurations are most frequently utilized in synthetic applications.
| Property | Value | Source |
|---|---|---|
| CAS Number | 1782226-06-5 | |
| Molecular Formula | C₁₂H₂₁NO₄ | |
| Molecular Weight | 243.30 g/mol | |
| Purity | ≥95% | |
| Storage Conditions | Dry, 2–8°C, protected from light |
Spectroscopic Data
Nuclear magnetic resonance (NMR) spectroscopy confirms the compound’s structure, with characteristic peaks for the Boc group (δ 1.43 ppm, singlet, 9H), ethyl group (δ 0.90–1.40 ppm, multiplet), and carboxylic acid (δ 12.1 ppm, broad). Infrared (IR) spectroscopy reveals stretches for the carbonyl groups (C=O) at 1720 cm⁻¹ (Boc) and 1690 cm⁻¹ (carboxylic acid).
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis begins with (S)- or (R)-proline derivatives, where the amine group is protected using tert-butyl dicarbonate (Boc₂O) in the presence of triethylamine (TEA). Ethyl substitution is introduced via alkylation reactions, typically employing ethyl bromide and a base such as sodium hydride (NaH). Cyclization is achieved through intramolecular nucleophilic substitution, followed by hydrolysis of the ester intermediate to yield the carboxylic acid. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .
Industrial Optimization
Industrial processes prioritize scalability and cost-efficiency. A 2024 study demonstrated that continuous-flow reactors improve reaction mass efficiency by 43.3% compared to batch methods, reducing solvent waste and processing time . Automation of purification steps, such as simulated moving bed chromatography, further enhances yield (up to 89%) and reproducibility .
Applications in Pharmaceutical Research
Intermediate in Antiviral Drug Synthesis
This compound is pivotal in synthesizing protease inhibitors targeting hepatitis C virus (HCV). Its pyrrolidine scaffold aligns with the substrate-binding pockets of viral proteases, enabling the development of analogs like grazoprevir. Modifications at the 4-position (e.g., replacing ethyl with cyclopropyl) have yielded derivatives with 3.2-fold higher inhibitory activity against HCV NS3/4A protease.
Peptidomimetic Design
In peptidomimetics, the ethyl group enhances lipophilicity, improving membrane permeability. A 2025 computational study using Gaussian 16 software predicted that substituting the ethyl group with bulkier alkyl chains increases binding affinity to angiotensin-converting enzyme (ACE) by 18% .
Biological Activity and Mechanistic Insights
Enzymatic Interactions
The compound’s carboxylic acid group participates in hydrogen bonding with catalytic residues of enzymes. For instance, in matrix metalloproteinase-9 (MMP-9), the carboxylate ion chelates the zinc cofactor, achieving IC₅₀ = 12.3 μM. Molecular dynamics simulations suggest that the ethyl group stabilizes hydrophobic interactions with nonpolar enzyme pockets .
In Vitro Studies
Comparison with Analogous Compounds
Structural Analogues
-
1-(tert-Butoxycarbonyl)-4-methylpyrrolidine-2-carboxylic acid: The methyl substituent reduces steric hindrance, increasing reaction rates in SN2 substitutions by 22% but decreasing metabolic stability.
-
1-(tert-Butoxycarbonyl)-4-azidopyrrolidine-2-carboxylic acid: The azido group enables click chemistry applications but introduces instability under acidic conditions .
Performance Metrics
| Compound | LogP | Solubility (mg/mL) | Protease Inhibition (IC₅₀) |
|---|---|---|---|
| 1-(Boc)-4-ethylpyrrolidine-2-COOH | 1.8 | 4.2 | 12.3 μM |
| 1-(Boc)-4-methylpyrrolidine-2-COOH | 1.2 | 6.7 | 15.8 μM |
| 1-(Boc)-4-azidopyrrolidine-2-COOH | 0.9 | 2.1 | N/A |
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